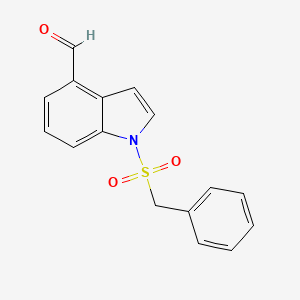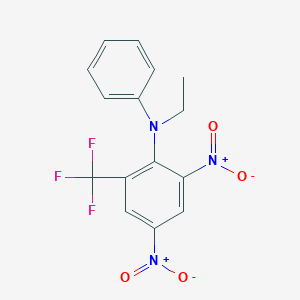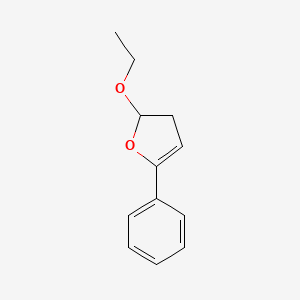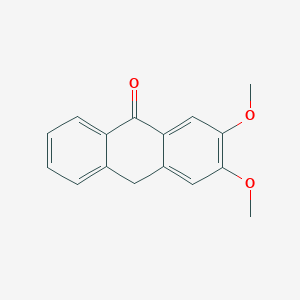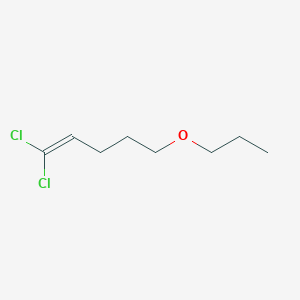
1,1-Dichloro-5-propoxypent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-5-propoxypent-1-ene is an organic compound characterized by the presence of two chlorine atoms and a propoxy group attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5-propoxypent-1-ene typically involves the chlorination of 5-propoxypent-1-ene. This can be achieved through the reaction of 5-propoxypent-1-ene with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of 5-propoxypent-1-ene and chlorine gas into a reactor, where the reaction is catalyzed and maintained under optimal conditions to ensure high yield and purity of the product. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,1-Dichloro-5-propoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 1,1-dichloro-5-propoxypentane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 1,1-Dichloro-5-propoxypentane.
Substitution: Alcohols or ethers.
科学的研究の応用
1,1-Dichloro-5-propoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the medicinal properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of 1,1-Dichloro-5-propoxypent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of carboxylic acids or ketones.
類似化合物との比較
Similar Compounds
1,1-Dichloro-5-methoxypent-1-ene: Similar structure but with a methoxy group instead of a propoxy group.
1,1-Dichloro-5-ethoxypent-1-ene: Similar structure but with an ethoxy group instead of a propoxy group.
1,1-Dichloro-5-butoxypent-1-ene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
1,1-Dichloro-5-propoxypent-1-ene is unique due to the presence of the propoxy group, which imparts specific chemical properties and reactivity. The length and branching of the alkoxy group can influence the compound’s solubility, boiling point, and reactivity, making it distinct from its analogs with different alkoxy groups.
特性
CAS番号 |
88470-13-7 |
|---|---|
分子式 |
C8H14Cl2O |
分子量 |
197.10 g/mol |
IUPAC名 |
1,1-dichloro-5-propoxypent-1-ene |
InChI |
InChI=1S/C8H14Cl2O/c1-2-6-11-7-4-3-5-8(9)10/h5H,2-4,6-7H2,1H3 |
InChIキー |
SNYVEFUJXCWSRU-UHFFFAOYSA-N |
正規SMILES |
CCCOCCCC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
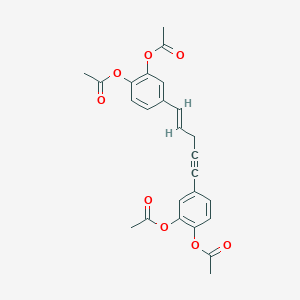


![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

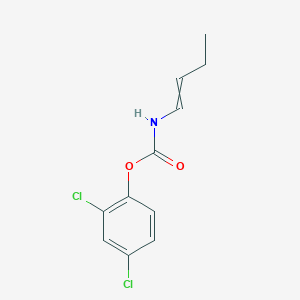
![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
